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Abstract
5-Methylthio-N,N-dimethyltryptamine (5-Methylthio-DMT) is a lesser-known psychoactive

compound belonging to the tryptamine class. As a structural analog of the more extensively

studied 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), it is presumed to exert its effects

primarily through interaction with the serotonergic system. This technical guide provides a

comprehensive overview of the available chemical and pharmacological data on 5-Methylthio-

DMT. Due to the limited specific research on this compound, data from its close analog, 5-

MeO-DMT, is included for comparative purposes where direct data for 5-Methylthio-DMT is

unavailable. This document aims to serve as a foundational resource for researchers and

professionals in drug development, highlighting the current state of knowledge and identifying

areas for future investigation.

Physicochemical Properties
5-Methylthio-DMT, also known as 5-MeS-DMT, is a tryptamine derivative with a methylthio

group substituted at the 5-position of the indole ring.[1] Its fundamental physicochemical

properties are summarized in the table below. While some data is available, experimentally

determined values for properties such as boiling point are not well-documented in peer-

reviewed literature. The melting point of the freebase has been reported by Alexander Shulgin

in his book TiHKAL ("Tryptamines I Have Known and Loved").[2]
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Property Value Source

Molecular Formula C₁₃H₁₈N₂S [1]

Molecular Weight 234.36 g/mol [1]

Appearance Crystalline solid [3]

Melting Point 97-100 °C (freebase) [2]

Boiling Point Not available -

Solubility

Soluble in DMF (30 mg/ml),

DMSO (30 mg/ml), Ethanol (30

mg/ml), Ethanol:PBS (pH 7.2)

(1:1) (0.5 mg/ml)

[3]

CAS Number 5102-11-4 [1]

IUPAC Name
2-(5-methylthio-1H-indol-3-yl)-

N,N-dimethylethanamine
[1]

Pharmacological Profile: Receptor Binding and
Functional Activity
The primary pharmacological target of tryptamines is the serotonin (5-hydroxytryptamine, 5-HT)

receptor system. While specific quantitative binding data for 5-Methylthio-DMT is scarce in the

scientific literature, its structural similarity to 5-MeO-DMT strongly suggests activity at various

serotonin receptor subtypes, particularly the 5-HT₁A and 5-HT₂A receptors.[1][4]

Rodent behavioral studies indicate that 5-Methylthio-DMT is less potent than 5-MeO-DMT.[1]

This suggests that while it interacts with the serotonergic system, its affinity and/or efficacy at

the relevant receptors may be lower than that of its methoxy analog.

For comparative purposes, the receptor binding affinities (Ki) and functional potencies (EC₅₀)

for the closely related and extensively studied 5-MeO-DMT are presented below. It is important

to note that these values are for 5-MeO-DMT and should be considered as a proxy for the

potential activity of 5-Methylthio-DMT, not as direct measurements.
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Table 2.1: Receptor Binding Affinities (Ki) of 5-MeO-DMT

Receptor Ki (nM) Source

5-HT₁A 1.9 - 3 [4]

5-HT₂A 907 ± 170 [5]

Table 2.2: Functional Potency (EC₅₀) of 5-MeO-DMT

Receptor EC₅₀ (nM) Source

5-HT₂A 1.80 - 3.87 [6]

5-HT₁A 3.92 - 1,060 [6]

Signaling Pathways
The psychoactive effects of many tryptamines are primarily mediated through the activation of

the 5-HT₂A receptor.[7] The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that

primarily couples to the Gq/G₁₁ signaling pathway.[8] Activation of this pathway leads to a

cascade of intracellular events, as depicted in the diagram below.
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Figure 1. 5-HT₂A Receptor Gq Signaling Pathway.

Experimental Protocols
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The characterization of a novel compound like 5-Methylthio-DMT requires standardized

experimental procedures to determine its pharmacological properties. The following sections

outline the general methodologies for key experiments.

Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (ligand) by

measuring its ability to displace a radiolabeled ligand from a receptor.
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Figure 2. Workflow for a Radioligand Displacement Assay.
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Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following the

activation of Gq-coupled receptors like 5-HT₂A. This is a common method to determine the

potency (EC₅₀) and efficacy of a receptor agonist.
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Figure 3. Workflow for a Calcium Flux Assay.

Conclusion and Future Directions
5-Methylthio-DMT remains a largely uncharacterized tryptamine derivative. The available data

on its physicochemical properties is incomplete, and its pharmacological profile has not been

thoroughly investigated. Based on its structural similarity to 5-MeO-DMT and preliminary

behavioral data, it is hypothesized to be a serotonin receptor agonist, likely with a lower

potency than its methoxy counterpart.

To fully understand the chemical and biological properties of 5-Methylthio-DMT, further

research is imperative. Key areas for future investigation include:

Comprehensive Physicochemical Characterization: Experimental determination of melting

point, boiling point, pKa, and solubility in a wider range of solvents.

In Vitro Pharmacology:

Determination of binding affinities (Ki) at a broad panel of serotonin receptors (including 5-

HT₁A, 5-HT₂A, 5-HT₂C, and others) using radioligand displacement assays.

Quantification of functional potency (EC₅₀) and efficacy at these receptors using assays

such as calcium flux or IP₁ accumulation for Gq-coupled receptors, and cAMP assays for

Gi/o-coupled receptors.

In Vivo Studies: Preclinical studies in animal models to assess its pharmacokinetic profile,

behavioral effects, and potential therapeutic applications.

A thorough characterization of 5-Methylthio-DMT will not only contribute to the broader

understanding of structure-activity relationships within the tryptamine class but also elucidate

its potential as a pharmacological tool or a lead compound for drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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